molecular formula C10H14BrNO2S B13002141 1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-amine

1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-amine

Cat. No.: B13002141
M. Wt: 292.19 g/mol
InChI Key: PHUSHTWAGLAZOI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-amine is an organic compound with a bromine atom attached to a phenyl ring, a methylsulfonyl group, and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-amine typically involves the following steps:

    Bromination: The starting material, phenylpropane, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methylsulfonyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)propan-1-amine: Lacks the methylsulfonyl group, which may affect its reactivity and applications.

    2-(4-Bromophenyl)ethanamine: Has a shorter carbon chain, influencing its physical and chemical properties.

    1-(4-Chlorophenyl)-2-(methylsulfonyl)propan-1-amine:

Uniqueness

1-(4-Bromophenyl)-2-(methylsulfonyl)propan-1-amine is unique due to the presence of both the bromine atom and the methylsulfonyl group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylsulfonylpropan-1-amine

InChI

InChI=1S/C10H14BrNO2S/c1-7(15(2,13)14)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3

InChI Key

PHUSHTWAGLAZOI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)N)S(=O)(=O)C

Origin of Product

United States

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